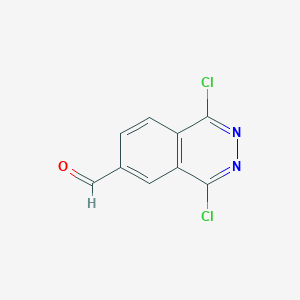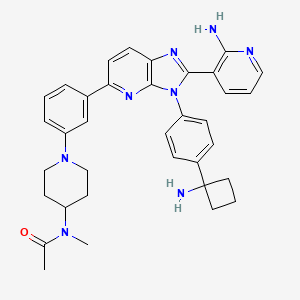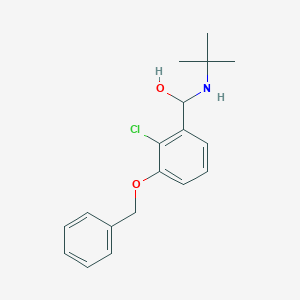
(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol
描述
(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol is an organic compound that features a benzyloxy group, a chlorophenyl group, and a tert-butylamino group attached to a methanol backbone
准备方法
The synthesis of (3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, followed by nucleophilic substitution with a phenol derivative.
Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butylamino group: This can be done by reacting tert-butylamine with a suitable electrophile, such as an epoxide or a halide.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using a base-catalyzed reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
化学反应分析
(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and elevated temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of (3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups can interact with hydrophobic pockets in the target protein, while the tert-butylamino group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
(3-(Benzyloxy)-2-chlorophenyl)(tert-butylamino)methanol can be compared with other similar compounds, such as:
(3-(Benzyloxy)-2-chlorophenyl)(methylamino)methanol: This compound has a methylamino group instead of a tert-butylamino group, which can affect its reactivity and biological activity.
(3-(Benzyloxy)-2-chlorophenyl)(ethylamino)methanol: The presence of an ethylamino group can lead to differences in solubility and pharmacokinetic properties.
(3-(Benzyloxy)-2-chlorophenyl)(isopropylamino)methanol: The isopropylamino group can influence the compound’s steric interactions and binding affinity to target proteins.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(tert-butylamino)-(2-chloro-3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-18(2,3)20-17(21)14-10-7-11-15(16(14)19)22-12-13-8-5-4-6-9-13/h4-11,17,20-21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWJDHLZLGSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146814 | |
| Record name | Benzenemethanol, 2-chloro-α-[(1,1-dimethylethyl)amino]-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415559-72-6 | |
| Record name | Benzenemethanol, 2-chloro-α-[(1,1-dimethylethyl)amino]-3-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415559-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2-chloro-α-[(1,1-dimethylethyl)amino]-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



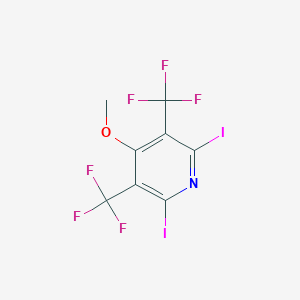
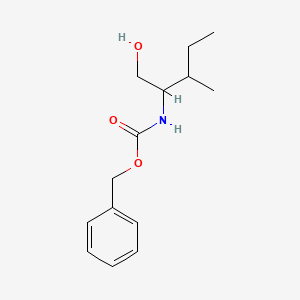

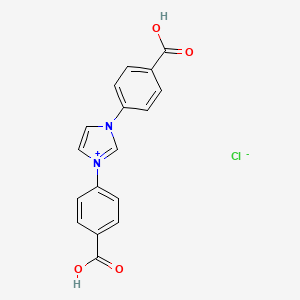
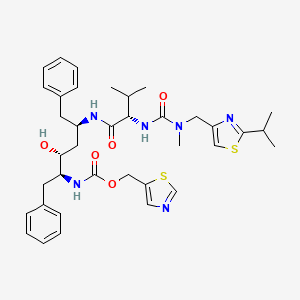
![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)
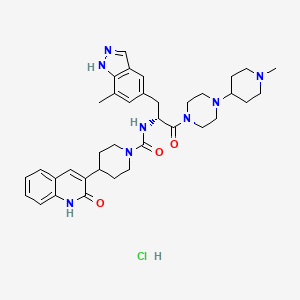
![6-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-yldisulfanyl)-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium;dichloride](/img/structure/B3322050.png)
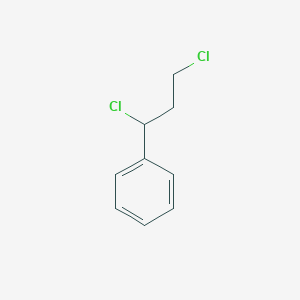
![4-hydroxynaphtho[2,3-b]furan-8(5H)-one](/img/structure/B3322078.png)

